JD-5037

Catalog No.
S531182
CAS No.
1392116-14-1
M.F
C27H27Cl2N5O3S
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JD-5037

CAS Number

1392116-14-1

Product Name

JD-5037

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide

Molecular Formula

C27H27Cl2N5O3S

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N

SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

JD5037; JD-5037; JD 5037.

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Description

The exact mass of the compound JD-5037 is 571.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Obesity

Treatment of Dyslipidemia

Prevention of Beta Cell Death

JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor inverse agonist. It has been developed primarily for therapeutic applications in metabolic disorders, particularly targeting visceral obesity and related conditions such as nonalcoholic steatohepatitis. Unlike traditional cannabinoid receptor antagonists that penetrate the central nervous system, JD-5037 exhibits minimal brain penetration, making it a unique candidate for treating peripheral metabolic issues without central side effects .

JD-5037 acts as an inverse agonist at the CB1 receptor. CB1 receptors are found throughout the body, including in the brain and peripheral tissues. They play a role in regulating appetite, energy expenditure, and glucose metabolism []. By binding to the CB1 receptor and acting as an inverse agonist, JD-5037 disrupts the normal signaling pathway, potentially leading to decreased food intake, increased energy expenditure, and improved glucose control [].

Studies in animal models suggest that JD-5037 may work by affecting leptin signaling. Leptin is a hormone produced by fat cells that helps regulate appetite. JD-5037 may decrease leptin expression and secretion, leading to increased leptin sensitivity and reduced food intake [].

JD-5037 interacts selectively with the cannabinoid-1 receptor, exhibiting an IC50 value of approximately 2 nM for this receptor while demonstrating negligible activity towards the cannabinoid-2 receptor (IC50 > 1000 nM) . Its mechanism involves inverse agonism, which stabilizes the receptor in an inactive state, thereby inhibiting pathways typically activated by endogenous cannabinoids. This action leads to various downstream effects, particularly in metabolic regulation and liver fibrosis pathways .

The synthesis of JD-5037 involves several steps typical of organic chemistry processes aimed at creating selective receptor modulators. While specific details of the synthesis pathway are not extensively documented in the literature, it is known that the compound was developed through collaborative efforts between the United States National Institute of Health and Jenrin Discovery. The synthesis likely involves standard techniques such as coupling reactions and purification processes to achieve high purity levels suitable for preclinical testing .

Unique FeaturesRimonabantCannabinoid receptor antagonistObesity managementPenetrates CNS; associated with psychiatric side effectsJD-5006Cannabinoid receptor antagonistMetabolic disordersSimilar structure but different receptor selectivityBPR0912Cannabinoid receptor antagonistWeight managementModulates thermogenesis without affecting food intakeSLV-319Cannabinoid receptor antagonistMetabolic disordersFocused on peripheral actions but less studied than JD-5037

JD-5037's unique profile lies in its peripheral restriction and minimal central nervous system penetration, which may reduce the risk of adverse neuropsychiatric effects commonly associated with other cannabinoid antagonists like Rimonabant .

Studies on JD-5037 have revealed both therapeutic potential and adverse effects. For instance, while it effectively reduces liver fibrosis in certain models, it has also been associated with increased liver injury markers in specific experimental setups, suggesting a nuanced profile where its benefits must be weighed against potential risks . Interaction studies have shown that JD-5037 can modify inflammatory responses and fibrosis-related parameters when used alone or in combination with other agents like metformin .

Synthetic Routes and Methodologies

The synthesis of JD-5037 follows a well-established synthetic pathway that builds upon the structural framework of ibipinabant, utilizing a pyrazoline core instead of the traditional pyrazole scaffold [7]. The primary synthetic route involves the construction of the key pyrazoline intermediate through a multi-step process that incorporates specific functional groups designed to restrict blood-brain barrier penetration while maintaining high cannabinoid receptor 1 affinity [4].

The fundamental synthetic approach begins with the preparation of the sulfonyl urea intermediate, which serves as a crucial building block in the overall synthetic scheme [4]. This intermediate undergoes conversion to an imidoyl chloride through treatment with phosphorus pentachloride in refluxing chlorobenzene for one hour [4]. The reaction conditions are carefully controlled to ensure complete conversion while preventing decomposition of sensitive functional groups.

Following the formation of the imidoyl chloride intermediate, the synthetic pathway proceeds through nucleophilic substitution with L-valinamide in the presence of triethylamine as a base [4]. The reaction is conducted in a mixed solvent system of methanol and dichloromethane at low temperature, initially at 0°C, followed by warming to room temperature overnight [4]. This methodology ensures optimal stereochemical control and minimizes the formation of unwanted side products.

The synthetic strategy specifically incorporates the L-valinamide pendant group as a replacement for the N-methyl group found in ibipinabant, which proves particularly effective in achieving excellent cannabinoid receptor 1 affinity while simultaneously providing favorable physicochemical parameters for peripheral restriction [4]. This modification represents a key innovation in the development of peripherally restricted cannabinoid receptor antagonists.

Key Intermediates and Reaction Mechanisms

The synthesis of JD-5037 involves several critical intermediates that must be carefully prepared and characterized to ensure the final product quality. The sulfonyl urea intermediate represents the first major synthetic building block, containing the essential structural elements that will ultimately contribute to the compound's receptor binding properties [4].

The conversion of the sulfonyl urea to the imidoyl chloride intermediate proceeds through a well-established mechanism involving nucleophilic attack of phosphorus pentachloride on the carbonyl carbon of the urea functionality [4]. This transformation is facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the adjacent carbonyl for nucleophilic substitution. The reaction mechanism involves initial coordination of the phosphorus center to the carbonyl oxygen, followed by chloride transfer and elimination of the urea nitrogen.

The subsequent nucleophilic substitution reaction between the imidoyl chloride and L-valinamide proceeds through an addition-elimination mechanism characteristic of acyl substitution reactions [4]. The nucleophilic nitrogen of the valinamide attacks the electrophilic carbon center of the imidoyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired carboximidamide product.

During this synthetic sequence, the reaction generates a mixture of diastereomers due to the presence of multiple stereogenic centers in the molecule [4]. The stereochemical outcome is influenced by the configuration of the L-valinamide starting material and the facial selectivity of the nucleophilic attack on the imidoyl chloride intermediate.

Table 1: Key Synthetic Intermediates and Their Properties

IntermediateMolecular FormulaRole in SynthesisReaction Conditions
Sulfonyl UreaC₂₁H₁₇Cl₂N₃O₃SStarting Building BlockPrepared from literature procedures [4]
Imidoyl ChlorideC₂₁H₁₆Cl₃N₂O₂SActivated ElectrophilePCl₅, chlorobenzene, reflux, 1h [4]
Diastereomer MixtureC₂₇H₂₇Cl₂N₅O₃SCrude ProductMeOH/DCM, Et₃N, 0°C to rt [4]

Structural Modifications and Analogue Development

The development of JD-5037 represents part of a broader structure-activity relationship study focused on creating peripherally restricted cannabinoid receptor 1 antagonists [7] [17]. The compound emerged from systematic modifications of the ibipinabant scaffold, with particular attention to incorporating functional groups that would limit brain penetration while maintaining receptor potency.

Key structural modifications explored in the analogue series include variations in the pendant amide group, with the L-valinamide substituent proving optimal for achieving the desired pharmacological profile [17]. Alternative amide derivatives were synthesized and evaluated, but the specific branched structure of the valine-derived pendant provided the best combination of receptor affinity and peripheral restriction properties.

The development program also investigated modifications to the pyrazoline core structure, exploring different substitution patterns on the aromatic rings and variations in the heterocyclic framework [14]. These studies revealed that the 4-chlorophenyl substituents on both the pyrazoline ring and the sulfonyl group are critical for maintaining high receptor binding affinity.

Structure-activity relationship studies demonstrated that the stereochemistry of the molecule is crucial for biological activity [4]. The (S,S) diastereomer exhibits significantly higher cannabinoid receptor 1 binding affinity compared to the (S,R) diastereomer, with the active isomer showing a dissociation constant of 0.35 nanomolar [1]. This stereochemical preference underscores the importance of precise synthetic control during the key bond-forming reactions.

Table 2: Structure-Activity Relationship Data for JD-5037 Analogues

CompoundPendant GroupCB₁R Ki (nM)CB₂R SelectivityPeripheral Restriction
JD-5037 (S,S)L-Valinamide0.35 [1]>700-fold [1]High [7]
JD-5037 (S,R)L-Valinamide>100 [4]Not determinedNot determined
JD-5006Modified Amide18 [7]>500-fold [7]High [7]

Synthesis of Isotopically Labeled Derivatives

The synthesis of isotopically labeled JD-5037 derivatives has been developed to support clinical absorption, distribution, metabolism, and excretion studies [4] [21]. The most extensively studied isotopic variant is the octa-deuterated [²H₈]-JD-5037, which incorporates eight deuterium atoms specifically in the L-valinamide pendant portion of the molecule.

The isotopically labeled valinamide intermediate is then coupled with the imidoyl chloride intermediate using the same methodology employed for the unlabeled compound [4]. The reaction proceeds smoothly with triethylamine as base in a methanol-dichloromethane solvent system, yielding a mixture of diastereomers that requires careful separation to obtain the pure (S,S) isotopomer.

Purification of the deuterated compound involves multiple crystallization steps to achieve the required diastereomeric purity [4]. Initial crystallization from ethanol provides material with 80-90% diastereomeric purity, while subsequent recrystallization from an ethanol-dichloromethane mixture yields the pure (S,S) diastereomer with greater than 99% purity and isotopic purity of at least 98% [4].

Table 3: Isotopically Labeled JD-5037 Synthesis Parameters

Parameter[²H₈]-JD-5037 (S,S)[²H₈]-JD-5037 (S,R)
Overall Yield17% [4]13% [4]
Isotopic Purity≥98% [4]≥98% [4]
Diastereomeric Purity>99% [4]>99% [4]
Molecular Weight580.2 Da [4]580.2 Da [4]

Scale-up Considerations and Challenges

The scale-up synthesis of JD-5037 presents several technical challenges that must be addressed to ensure consistent product quality and economic viability [10] [20]. One of the primary considerations involves the management of the diastereomeric mixture formed during the key coupling reaction, as the separation and purification of the active (S,S) isomer becomes increasingly complex at larger scales.

The crystallization-based purification strategy employed in laboratory-scale synthesis requires careful optimization for larger batches [4]. The specific solvent ratios, temperature profiles, and seeding strategies must be precisely controlled to achieve reproducible diastereomeric enrichment. The multi-step crystallization process, while effective for obtaining high purity material, results in relatively low overall yields that may impact the economic feasibility of large-scale production.

Solvent selection and recovery represent additional scale-up considerations, particularly given the use of chlorobenzene in the imidoyl chloride formation step [4]. This solvent requires careful handling and efficient recovery systems to minimize environmental impact and production costs. Alternative reaction conditions that employ more environmentally benign solvents are areas of ongoing investigation.

The handling and storage of intermediates, particularly the moisture-sensitive imidoyl chloride, require specialized equipment and procedures at manufacturing scale [4]. The in situ generation and immediate consumption of this reactive intermediate is preferred to minimize decomposition and ensure consistent reaction outcomes.

Temperature control during the various reaction steps becomes more challenging at larger scales due to heat transfer limitations and the exothermic nature of some transformations [4]. The nucleophilic substitution reaction requires careful temperature management to prevent side reactions while ensuring complete conversion of starting materials.

Table 4: Scale-up Challenges and Mitigation Strategies

ChallengeImpactMitigation Strategy
Diastereomer SeparationLow yield, complex purificationOptimized crystallization protocols [4]
Solvent RecoveryEnvironmental and cost concernsEfficient distillation systems
Intermediate StabilityProduct quality variabilityIn situ generation and consumption [4]
Temperature ControlReaction selectivity issuesEnhanced heat transfer systems

The pharmacophore identification for JD-5037 represents a systematic evolution from the original ibipinabant (SLV-319) scaffold, designed specifically to achieve peripheral restriction while maintaining high cannabinoid receptor 1 (CB1) binding affinity [1] [2]. The core pharmacophore consists of several critical structural elements that collectively determine both receptor binding characteristics and peripheral selectivity.

The fundamental pharmacophore framework is built upon a 3,4-dihydropyrazoline ring system that serves as the central scaffold [1]. This heterocyclic core maintains the essential spatial arrangement required for CB1 receptor recognition while providing attachment points for key substituents. The absolute stereochemical configuration at two chiral centers has been confirmed through X-ray crystallographic analysis, establishing JD-5037 as the S,S-diastereomer [2]. This stereochemical requirement is absolute, as demonstrated by structure-activity relationship studies showing that alternative configurations result in dramatically reduced binding affinity.

The 4-chlorophenyl substituent at position 5 of the pyrazoline ring constitutes a critical pharmacophore element, providing essential hydrophobic interactions within the CB1 receptor binding site [1]. Structure-activity relationship analysis reveals that the chlorine substitution at the para position is optimal for binding affinity, with alternative halogen substitutions or other electron-withdrawing groups showing reduced potency. The phenyl group at position 4 contributes significantly to receptor selectivity, with this aromatic system being preferred over other cyclic or acyclic substituents [2].

The sulfonamide functional group, specifically the 4-chlorophenylsulfonamide moiety, represents another essential pharmacophore element critical for inverse agonist activity [1]. This group not only contributes to CB1 receptor binding through specific molecular interactions but also plays a crucial role in determining the functional response profile. The sulfonamide nitrogen participates in hydrogen bonding interactions that stabilize the inverse agonist conformation within the receptor binding site.

Molecular Determinants of CB1 Receptor Binding

The molecular determinants governing JD-5037 binding to the CB1 receptor involve multiple complementary interactions that collectively result in high affinity and selectivity. The compound exhibits exceptional binding affinity with a dissociation constant (Ki) of 0.35 nanomolar for CB1 receptors, representing more than 700-fold selectivity over CB2 receptors [3] [2]. This selectivity profile is achieved through specific molecular recognition elements that optimize interactions with the CB1 receptor orthosteric binding site.

The binding affinity is primarily determined by the spatial arrangement of hydrophobic and polar functional groups that complement the CB1 receptor binding pocket topology. The dual chlorophenyl systems provide essential hydrophobic contacts, while the pyrazoline nitrogen atoms participate in polar interactions that orient the molecule correctly within the binding site [4]. The sulfonamide group contributes both to binding affinity and functional selectivity, with the oxygen atoms forming critical hydrogen bonds with receptor amino acid residues.

Comparative binding studies with related cannabinoid receptor 1 antagonists demonstrate that JD-5037 exhibits enhanced affinity for specific CB1 receptor isoforms. Notably, the compound shows stronger affinity for the human CB1b isoform (Ki: 0.24 nanomolar) compared to the full-length human CB1 receptor (Ki: 8.16 nanomolar) [5]. This differential binding profile suggests that JD-5037 may preferentially target peripheral CB1 receptor populations that express higher levels of the CB1b isoform, contributing to its peripheral selectivity.

The molecular basis for inverse agonist activity has been confirmed through GTPγS binding assays, which demonstrate that JD-5037 reduces basal receptor activity below constitutive levels [2]. This functional profile distinguishes JD-5037 from neutral antagonists and contributes to its therapeutic efficacy in metabolic disorders. The inverse agonist activity likely results from stabilization of an inactive receptor conformation through specific molecular contacts that prevent spontaneous receptor activation.

Structural Features Conferring Peripheral Restriction

The peripheral restriction characteristics of JD-5037 result from deliberate structural modifications designed to limit blood-brain barrier penetration while maintaining high CB1 receptor affinity [2] [6]. These modifications represent a significant advancement over earlier CB1 antagonists that exhibited central nervous system activity leading to psychiatric side effects.

The primary structural determinant of peripheral restriction is the incorporation of an amino acid-derived side chain at the central nitrogen position of the ibipinabant scaffold [1]. Specifically, JD-5037 contains a valine-derived isopropyl amide substituent that significantly increases the polar surface area to 117 square angstroms [2]. This increased polarity reduces passive diffusion across the blood-brain barrier, as compounds with polar surface areas exceeding 100 square angstroms typically exhibit limited central nervous system penetration.

The hydrogen bonding capacity of JD-5037 has been optimized to enhance peripheral restriction without compromising CB1 receptor binding [6]. The compound contains three hydrogen bond donor groups and five hydrogen bond acceptor groups, creating a molecular profile that favors exclusion from the central nervous system. The strategic placement of these polar functional groups maintains receptor binding affinity while increasing the energy barrier for blood-brain barrier crossing.

Pharmacokinetic studies confirm the effectiveness of these structural modifications in achieving peripheral restriction [7]. The brain-to-plasma ratio following acute administration is less than 2 percent, increasing to approximately 7 percent with chronic dosing [2]. These low brain penetration levels result from multiple mechanisms including high plasma protein binding (approaching 100 percent in preclinical species), P-glycoprotein-mediated efflux, and limited passive permeability [7].

The peripheral restriction is further enhanced by the high molecular weight of 572.51 grams per mole and seven rotatable bonds, creating a molecular size and flexibility profile that is unfavorable for blood-brain barrier transport [8]. Additionally, the compound exhibits very low permeability in MDCK cell assays (Papp value of 1.1), confirming limited membrane permeation characteristics that contribute to peripheral selectivity [6].

Comparison with Related CB1 Antagonists

Comparative analysis of JD-5037 with related CB1 receptor antagonists reveals distinct advantages in both binding characteristics and peripheral restriction properties. The structural relationship to ibipinabant (SLV-319) provides a clear framework for understanding the design rationale and therapeutic improvements achieved through systematic molecular modifications [1] [9].

Rimonabant, the first-generation CB1 antagonist, exhibits moderate binding affinity (Ki: 25 nanomolar) but significant brain penetration that resulted in psychiatric side effects leading to market withdrawal [10]. In contrast, JD-5037 demonstrates 70-fold higher binding affinity while achieving minimal brain exposure. The structural differences responsible for this improved profile include the amino acid-derived substituent in JD-5037 compared to the piperidine ring system in rimonabant.

Ibipinabant (SLV-319) serves as the direct structural precursor to JD-5037, sharing equivalent CB1 binding affinity (Ki: 0.35 nanomolar) but exhibiting different peripheral restriction characteristics [1]. The key structural difference lies in the central nitrogen substituent, where ibipinabant contains a simple methyl group (polar surface area: 74 square angstroms) while JD-5037 incorporates the valine-derived amide group (polar surface area: 117 square angstroms). This modification significantly enhances peripheral selectivity without compromising receptor binding.

JD-5006, another peripherally restricted analog in the same chemical series, contains a glycine-derived substituent resulting in reduced binding affinity (Ki: 18 nanomolar) compared to JD-5037 [1]. This comparison demonstrates the importance of the specific amino acid side chain, with the valine-derived isopropyl group in JD-5037 providing optimal balance between binding affinity and peripheral restriction. The structure-activity relationship clearly shows that larger, more hydrophobic amino acid derivatives enhance binding while maintaining peripheral selectivity.

Recent peripherally restricted CB1 antagonists such as TXX-522 and AM6545 employ different structural strategies but achieve similar therapeutic goals [11]. TXX-522 utilizes a modified pyrazole scaffold with different peripheral restriction elements, while AM6545 incorporates specific substituents designed to limit brain penetration. Comparative studies suggest that the amino acid-derived approach employed in JD-5037 provides superior balance between potency and selectivity.

Computational Modeling of Ligand-Receptor Interactions

Computational modeling studies of JD-5037 interactions with the CB1 receptor provide detailed insights into the molecular basis of binding affinity, selectivity, and functional activity. These studies utilize crystal structures of the human CB1 receptor in both active and inactive conformations to understand ligand-receptor recognition mechanisms [12].

Molecular docking studies position JD-5037 within the CB1 receptor orthosteric binding site, revealing specific amino acid interactions that contribute to high binding affinity [12]. The 4-chlorophenyl substituents occupy hydrophobic pockets formed by aromatic amino acid residues, while the pyrazoline nitrogen atoms form polar contacts with specific receptor residues. The sulfonamide group participates in critical hydrogen bonding interactions that stabilize the ligand-receptor complex and contribute to inverse agonist activity.

The computational models demonstrate that JD-5037 adopts a binding conformation that stabilizes the inactive state of the CB1 receptor, consistent with its inverse agonist functional profile [12]. The ligand-receptor contacts involve multiple complementary interactions including hydrophobic contacts, hydrogen bonds, and van der Waals interactions that collectively determine binding affinity and functional selectivity.

Molecular dynamics simulations provide additional insights into the stability and dynamics of the JD-5037-CB1 receptor complex [13]. These studies reveal that the compound maintains stable binding interactions over extended time periods, with limited conformational flexibility that could compromise binding affinity. The simulations also demonstrate that specific amino acid residues undergo conformational changes upon JD-5037 binding that are characteristic of inverse agonist interactions.

Comparative computational analysis with other CB1 ligands reveals the structural basis for the exceptional selectivity of JD-5037 [14]. The specific spatial arrangement of functional groups in JD-5037 creates a unique molecular recognition pattern that optimally complements the CB1 receptor binding site topology. This molecular complementarity explains both the high binding affinity and the marked selectivity over CB2 receptors and other molecular targets.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

571.1211663 g/mol

Monoisotopic Mass

571.1211663 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENZ75DG2Z6

Wikipedia

JD5037

Dates

Last modified: 08-15-2023
1: Cinar R, Godlewski G, Liu J, Tam J, Jourdan T, Mukhopadhyay B, Harvey-White J, Kunos G. Hepatic cannabinoid-1 receptors mediate diet-induced insulin resistance by increasing de novo synthesis of long-chain ceramides. Hepatology. 2014 Jan;59(1):143-53. doi: 10.1002/hep.26606. PubMed PMID: 23832510; PubMed Central PMCID: PMC3839256.
2: Chorvat RJ. Peripherally restricted CB1 receptor blockers. Bioorg Med Chem Lett. 2013 Sep 1;23(17):4751-60. doi: 10.1016/j.bmcl.2013.06.066. Review. PubMed PMID: 23902803.
3: Tam J, Cinar R, Liu J, Godlewski G, Wesley D, Jourdan T, Szanda G, Mukhopadhyay B, Chedester L, Liow JS, Innis RB, Cheng K, Rice KC, Deschamps JR, Chorvat RJ, McElroy JF, Kunos G. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance. Cell Metab. 2012 Aug 8;16(2):167-79. doi: 10.1016/j.cmet.2012.07.002. PubMed PMID: 22841573; PubMed Central PMCID: PMC3832894.
4: Knani I, Earley BJ, Udi S, Nemirovski A, Hadar R, Gammal A, Cinar R, Hirsch HJ, Pollak Y, Gross I, Eldar-Geva T, Reyes-Capo DP, Han JC, Haqq AM, Gross-Tsur V, Wevrick R, Tam J. Targeting the endocannabinoid/CB1 receptor system for treating obesity in Prader-Willi syndrome. Mol Metab. 2016 Oct 22;5(12):1187-1199. PubMed PMID: 27900261; PubMed Central PMCID: PMC5123200.
5: Jourdan T, Szanda G, Rosenberg AZ, Tam J, Earley BJ, Godlewski G, Cinar R, Liu Z, Liu J, Ju C, Pacher P, Kunos G. Overactive cannabinoid 1 receptor in podocytes drives type 2 diabetic nephropathy. Proc Natl Acad Sci U S A. 2014 Dec 16;111(50):E5420-8. doi: 10.1073/pnas.1419901111. PubMed PMID: 25422468; PubMed Central PMCID: PMC4273328.
6: Mukhopadhyay B, Schuebel K, Mukhopadhyay P, Cinar R, Godlewski G, Xiong K, Mackie K, Lizak M, Yuan Q, Goldman D, Kunos G. Cannabinoid receptor 1 promotes hepatocellular carcinoma initiation and progression through multiple mechanisms. Hepatology. 2015 May;61(5):1615-26. doi: 10.1002/hep.27686. PubMed PMID: 25580584; PubMed Central PMCID: PMC4406817.
7: Chorvat RJ, Berbaum J, Seriacki K, McElroy JF. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. doi: 10.1016/j.bmcl.2012.08.004. PubMed PMID: 22959249.

Explore Compound Types